Compound Description: IPSU is an orally bioavailable, brain-penetrant, selective antagonist of the orexin 2 receptor (OX2R) [, , ]. It has been shown to increase sleep in mice primarily by increasing non-rapid eye movement (NREM) sleep, particularly when administered during their active phase [, ]. Studies suggest that IPSU may have a reduced tendency to disrupt the natural NREM/REM sleep architecture compared to dual orexin receptor antagonists (DORAs) [, ].
Relevance: While the specific structure of almorexant is not provided in the text, it is categorized as a DORA along with compounds like SB-649868, suvorexant, and filorexant [, ]. This suggests that almorexant likely shares some structural similarities with these DORAs, particularly with regard to the pharmacophores responsible for interacting with both OX1R and OX2R. As 9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one also appears to be designed to target orexin receptors, albeit with potential selectivity for OX2R, understanding the structural features and activity of almorexant could provide insights into the structure-activity relationships within this class of compounds.
Compound Description: SB-649868 is another DORA investigated as a potential treatment for insomnia and sleep disorders [, ]. Similar to almorexant, SB-649868 exhibits slow binding kinetics to both OX1R and OX2R, taking several hours to reach a steady state in binding and functional assays []. This slow kinetic behavior suggests a potentially prolonged duration of action in vivo [].
Relevance: Although the text does not disclose the exact structure of SB-649868, it is categorized as a DORA alongside almorexant, suvorexant, and filorexant [, ]. This implies that SB-649868 shares structural similarities with these DORAs, particularly in the regions responsible for interacting with both OX1R and OX2R. Considering that 9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one seems to be designed to target orexin receptors, possibly with selectivity for OX2R, understanding the structure-activity relationships of SB-649868 could be beneficial for exploring the broader chemical space of orexin receptor modulators.
Suvorexant (MK-4305)
Compound Description: Suvorexant is a DORA that has shown promise in treating insomnia and sleep disorders [, , ]. It primarily increases rapid eye movement (REM) sleep and can disrupt the natural NREM/REM sleep architecture, particularly when administered during the inactive phase in mice [, ]. Suvorexant also exhibits slow binding kinetics to both OX1R and OX2R, potentially leading to a longer duration of action in vivo [].
Relevance: Although the specific structure is not provided in the articles, suvorexant is classified as a DORA, similar to almorexant, SB-649868, and filorexant [, ]. This implies that it shares structural features with these compounds, particularly in the pharmacophores responsible for interacting with both OX1R and OX2R. Given that 9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one appears to be designed to target orexin receptors, possibly with a preference for OX2R, understanding the structural features and activity of suvorexant could be valuable in exploring the broader chemical space of orexin receptor modulators.
Filorexant (MK-6096)
Compound Description: Filorexant is a DORA investigated for its potential in treating insomnia and sleep disorders [, ]. Similar to other DORAs, filorexant exhibits slow binding kinetics to both OX1R and OX2R, suggesting a potentially longer duration of action in vivo [].
Relevance: While the exact structure of filorexant is not provided in the text, it is categorized as a DORA alongside almorexant, SB-649868, and suvorexant [, ]. This categorization suggests that filorexant likely shares structural similarities with these compounds, particularly in the regions responsible for binding to both OX1R and OX2R. As 9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one also appears to be designed to interact with orexin receptors, understanding the structure-activity relationships of filorexant could provide useful insights into the structural determinants of orexin receptor modulation.
Compound Description: [3H]-BBAC is a radiolabeled compound used as a ligand in binding assays to study the interaction of DORAs with OX1R and OX2R []. It exhibits rapid binding kinetics and quickly reaches equilibrium in both binding and functional assays [].
Compound Description: This group of compounds, characterized by a 2-(piperidin-1-yl)pyrimidin-4(3H)-one core and various spirocyclic structures (1,8-diazaspiro[4.5]deca-3-ene, 1-oxa-8-azaspiro[4.5]deca-3-ene, etc.), represents a class of novel chemical entities []. While their specific biological activities are not disclosed, their structural features suggest potential applications in medicinal chemistry.
References: [] Distinct effects of IPSU and suvorexant on mouse sleep architecture (https://www.semanticscholar.org/paper/f7d5770f595f483eebd161525f976937fea04a33)[2] Novel compound or pharmaceutically acceptable salt thereof (https://www.semanticscholar.org/paper/2c54ca625d505040d893a47ac9e17423532e10e8)[3] Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors (https://www.semanticscholar.org/paper/fbe30fffc031e355d980843bc7544c001e85242e)[4] Distinct effects of orexin 2 receptor antagonism and dual orexin 1,2 receptor antagonism on sleep architecture in mice. (https://www.semanticscholar.org/paper/94e623f0b35401766fa6580e8ceb81e2f8e0aac3)
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.